molecular formula C11H12FN B12065935 Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine

Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine

Cat. No.: B12065935
M. Wt: 177.22 g/mol
InChI Key: KBGXWCBJJZMJCZ-UHFFFAOYSA-N
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Description

Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine is a useful research compound. Its molecular formula is C11H12FN and its molecular weight is 177.22 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl-(3-ethynyl-5-fluoro-benzyl)-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C12_{12}H12_{12}F1_{1}N1_{1}
  • Molecular Weight : 201.23 g/mol

The presence of the ethynyl group and the fluorine atom is significant as these modifications can enhance the compound's lipophilicity and potentially improve its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, quinazoline derivatives, which share structural features with this compound, have shown promising results in inhibiting tumor cell proliferation. Specifically, one study reported an IC50_{50} value of 15.60 nM against epidermal growth factor receptor tyrosine kinase (EGFR wt-TK), suggesting that similar compounds may also target this pathway effectively .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cell signaling pathways. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by arresting the cell cycle in the G0/G1 phase, leading to increased cell death rates in vitro .

Antimicrobial Activity

In addition to its antitumor effects, there is evidence suggesting antimicrobial properties for compounds related to this compound. A study on thiazole derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 μg/mL . This indicates that modifications in the benzyl structure may enhance antimicrobial efficacy.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50_{50} = 15.60 nM against EGFR wt-TK
AntimicrobialMIC = 1.56 - 6.25 μg/mL against bacterial strains

Case Study 1: Antitumor Efficacy

A study conducted on a series of quinazoline derivatives demonstrated that compounds with similar functional groups to this compound were effective in inhibiting tumor growth in A549 lung cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis, highlighting the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Properties

Research on thiazole-containing compounds showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The most active derivative exhibited an IC50_{50} value of 5.3 μM against ecKAS III, a key enzyme in bacterial fatty acid biosynthesis . This suggests that this compound could be explored for similar antimicrobial applications.

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

N-[(3-ethynyl-5-fluorophenyl)methyl]ethanamine

InChI

InChI=1S/C11H12FN/c1-3-9-5-10(8-13-4-2)7-11(12)6-9/h1,5-7,13H,4,8H2,2H3

InChI Key

KBGXWCBJJZMJCZ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC(=C1)F)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.